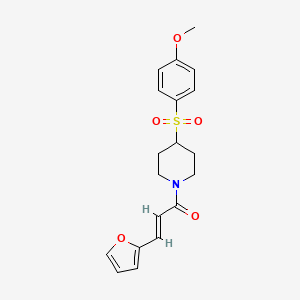
(E)-3-(furan-2-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(furan-2-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H21NO5S and its molecular weight is 375.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(furan-2-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one, a compound featuring a furan ring and a sulfonamide moiety, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological profile, including its antibacterial, anti-inflammatory, and enzyme inhibitory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₂₁H₂₃N₃O₃S
- Molecular Weight : 413.49 g/mol
- Chemical Structure : Chemical Structure
1. Antibacterial Activity
Numerous studies have demonstrated the antibacterial efficacy of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected pathogens:
The compound exhibited moderate to strong activity against Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC of 25 µg/mL, indicating potential as a therapeutic agent in treating bacterial infections.
2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes associated with various diseases:
-
Acetylcholinesterase Inhibition : The compound demonstrated significant inhibitory activity against acetylcholinesterase, which is crucial for the treatment of Alzheimer's disease.
Compound IC50 (µM) (E)-3-(furan-2-yl)... 3.12
This IC50 value indicates that the compound is more effective than some existing AChE inhibitors .
3. Anti-inflammatory Properties
Research has indicated that compounds with similar structures often exhibit anti-inflammatory effects. While specific data on this compound's anti-inflammatory activity is limited, related studies suggest that sulfonamide derivatives typically possess such properties due to their ability to inhibit pro-inflammatory cytokines.
Study on Antibacterial Activity
In a recent study, a series of piperidine derivatives were synthesized and tested for their antibacterial properties. Among these, compounds similar to this compound showed promising results against Salmonella typhi and Bacillus subtilis, with some derivatives achieving MIC values as low as 20 µg/mL .
Study on Enzyme Inhibition
A comprehensive evaluation of enzyme inhibition revealed that several synthesized compounds, including those with a piperidine core, exhibited strong urease inhibition. This suggests potential applications in managing conditions like kidney stones . The IC50 values for urease inhibition ranged from 1.13 to 6.28 µM across various derivatives.
科学研究应用
Antimicrobial Properties
Research indicates that compounds similar to (E)-3-(furan-2-yl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one exhibit significant antimicrobial activity. A study highlighted the effectiveness of furan derivatives against various bacterial strains, suggesting that modifications in their structure can enhance their potency .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibition properties, particularly against mushroom tyrosinase, an enzyme involved in melanin production. Derivatives of furan-based compounds have shown promising inhibitory effects, with specific structural modifications leading to increased activity. For instance, certain substitutions can lower the IC50 values significantly compared to standard inhibitors like kojic acid .
Anticancer Activity
Emerging studies suggest that compounds containing furan and piperidine moieties may possess anticancer properties. Investigations into their mechanism of action reveal potential pathways involving apoptosis induction in cancer cells, making them candidates for further development in oncology .
Applications in Drug Development
Given its biological activities, this compound is being explored for various therapeutic applications:
Antimicrobial Agents
Due to its antimicrobial properties, this compound could be developed into new antibiotics or antifungal agents to combat resistant strains of bacteria and fungi.
Skin Lightening Agents
The tyrosinase inhibitory activity positions this compound as a potential candidate for skin lightening formulations in cosmetic products aimed at reducing hyperpigmentation.
Anticancer Drugs
The anticancer potential suggests that this compound could be further investigated as a lead molecule for developing new cancer therapies.
Case Studies
Several case studies have documented the efficacy of similar compounds:
属性
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-24-15-4-7-17(8-5-15)26(22,23)18-10-12-20(13-11-18)19(21)9-6-16-3-2-14-25-16/h2-9,14,18H,10-13H2,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZXGUKSJSQFHY-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














